

# Application Notes and Protocols for DP1 Receptor Knockout Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of D-prostanoid (DP1) receptor knockout (KO) mouse models in various biomedical research fields. Detailed protocols for key experimental procedures are included to facilitate the practical application of these models in your research.

## Introduction

The DP1 receptor, a G-protein coupled receptor for prostaglandin D2 (PGD2), plays a significant role in a variety of physiological and pathological processes, including allergic responses, inflammation, cardiovascular function, and neuronal activity. The use of DP1 receptor knockout mouse models has been instrumental in elucidating the specific functions of this receptor and in evaluating the therapeutic potential of targeting the PGD2/DP1 signaling pathway. These models offer a powerful tool for in vivo studies, allowing for the investigation of the consequences of DP1 receptor ablation in complex biological systems.

# Applications of DP1 Receptor Knockout Mouse Models

DP1 receptor knockout mice have been employed in a range of disease models, providing critical insights into the role of DP1 signaling.



## **Allergic Asthma and Airway Inflammation**

- Application: Investigating the role of the DP1 receptor in the pathogenesis of allergic asthma.
- Key Findings: Studies using DP1 KO mice have shown a complex role for this receptor in allergic airway inflammation. While some studies report that DP1 receptor deficiency can reduce the asthmatic phenotype, others, particularly those using bone marrow chimeras, suggest that DP1 signaling on hematopoietic cells has an anti-inflammatory feedback function.[1] This highlights the cell-type-specific roles of the DP1 receptor. In an ovalbumin-induced asthma model, mice deficient in the DP1 receptor did not develop an asthmatic phenotype.[2]
- Research Advantages: DP1 KO mice are valuable for dissecting the contribution of PGD2mediated signaling in eosinophilic and neutrophilic inflammation, mucus production, and airway hyperresponsiveness.[3]

## **Ischemic Stroke and Neuroprotection**

- Application: To determine the role of the DP1 receptor in the context of cerebral ischemia and excitotoxicity.
- Key Findings: Genetic deletion of the DP1 receptor in mice leads to significantly larger infarct
  volumes following middle cerebral artery occlusion (MCAO), suggesting a neuroprotective
  role for the DP1 receptor.[4] Conversely, pharmacological activation of the DP1 receptor with
  agonists like BW245C has been shown to be neuroprotective against excitotoxicity and
  stroke.[4]
- Research Advantages: The DP1 KO mouse model is a critical tool for studying the
  mechanisms of neuroprotection mediated by PGD2 signaling and for testing the efficacy of
  novel neuroprotective agents that target this pathway.

## **Hypertension and Vascular Remodeling**

 Application: To investigate the function of the DP1 receptor in the development of hypertension and associated vascular remodeling.



- Key Findings: In mouse models of angiotensin II (Ang II)-induced hypertension, DP1
  receptor knockout promotes vascular media thickness and an increase in systolic blood
  pressure.[5][6][7] This suggests a protective role for the DP1 receptor in maintaining vascular
  health.
- Research Advantages: These models are essential for understanding the molecular mechanisms by which DP1 receptor activation can mitigate the pathological effects of hypertension on the vasculature and for screening potential therapeutic compounds.

#### Thrombosis and Hemostasis

- Application: To explore the involvement of the DP1 receptor in platelet aggregation and thrombosis.
- Key Findings: While PGD2 is known to be a potent inhibitor of platelet aggregation, the precise role of the DP1 receptor in this process in vivo is an area of active investigation.
- Research Advantages: DP1 KO mice can be used to clarify the contribution of DP1-mediated signaling in platelet function and to assess the potential of DP1-targeted therapies in thrombotic disorders.

## **Data Presentation**

The following tables summarize quantitative data from studies utilizing DP1 receptor knockout mouse models.

Table 1: Ischemic Stroke Outcomes in DP1 KO Mice

Parameter	Wild-Type (WT) Mice	DP1 Knockout (KO) Mice	Reference
Lesion Volume (%)	Baseline	27.2 ± 6.4% larger than WT	[4]
Infarct Size (%)	Baseline	49.0 ± 11.0% larger than WT	

Table 2: Cardiovascular Parameters in Angiotensin II-Induced Hypertensive DP1 KO Mice



Parameter	Wild-Type (WT) Mice + Ang II	DP1 Knockout (KO) Mice + Ang II	Reference
Systolic Blood Pressure	Increased	Significantly higher than WT + Ang II	[5][6][7]
Vascular Media Thickness	Increased	Significantly thicker than WT + Ang II	[5][6][7]

Table 3: Cellular Composition in Bronchoalveolar Lavage (BAL) Fluid in a Model of Allergic Airway Inflammation

Cell Type	Wild-Type (WT) Chimeric Mice	DP1 Knockout (KO) Chimeric Mice (Hematopoietic Deletion)	Reference
Eosinophils	Elevated	Strongly enhanced compared to WT chimeras	[1]

## **Experimental Protocols**

Detailed methodologies for key experiments involving DP1 receptor knockout mouse models are provided below.

## **Protocol 1: Induction of Allergic Airway Inflammation**

This protocol is adapted from studies investigating the role of the DP1 receptor in asthma.

#### Materials:

- Ovalbumin (OVA)
- Alum (Imject™ Alum)
- Phosphate-buffered saline (PBS)



DP1 receptor knockout mice and wild-type controls

#### Procedure:

- Sensitization:
  - On days 0 and 7, intraperitoneally (i.p.) inject mice with 20 μg of OVA emulsified in 2 mg of alum in a total volume of 200 μL PBS.
- Airway Challenge:
  - On days 14, 15, and 16, expose mice to an aerosol of 1% OVA in PBS for 30 minutes.
     This can be done in a whole-body exposure chamber.
- Assessment of Airway Inflammation (24-48 hours after the last challenge):
  - Bronchoalveolar Lavage (BAL):
    - Euthanize the mouse and expose the trachea.
    - Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS three times.
    - Pool the BAL fluid and centrifuge to pellet the cells.
    - Resuspend the cell pellet and perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.
  - Measurement of Airway Hyperresponsiveness (AHR):
    - Measure airway resistance in response to increasing doses of methacholine using a whole-body plethysmograph or a forced oscillation technique.

## Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.



#### Materials:

- 6-0 nylon monofilament with a blunted tip
- Anesthesia (e.g., isoflurane)
- Heating pad to maintain body temperature
- Surgical microscope or magnifying lens
- Micro-surgical instruments
- 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

#### Procedure:

- Anesthesia and Surgical Preparation:
  - Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
  - Place the mouse in a supine position on a heating pad to maintain a core body temperature of 37°C.
  - Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Vessel Ligation and Filament Insertion:
  - Carefully dissect and isolate the CCA, ECA, and ICA.
  - Ligate the distal end of the ECA.
  - Place a temporary ligature around the CCA.
  - Make a small incision in the ECA stump.
  - Introduce the 6-0 nylon monofilament through the ECA stump and advance it into the ICA until the tip occludes the origin of the middle cerebral artery (MCA). The distance is typically 9-11 mm from the carotid bifurcation.



- · Occlusion and Reperfusion:
  - Maintain the filament in place for the desired occlusion period (e.g., 60 or 90 minutes).
  - For reperfusion, withdraw the filament.
- Infarct Size Assessment (e.g., 24 hours after reperfusion):
  - Euthanize the mouse and remove the brain.
  - Slice the brain into 2 mm coronal sections.
  - Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
  - Quantify the infarct volume using image analysis software.

## **Protocol 3: Angiotensin II-Induced Hypertension Model**

This protocol details the use of osmotic minipumps to induce hypertension.

#### Materials:

- Angiotensin II (Ang II)
- Osmotic minipumps (e.g., Alzet)
- Anesthesia (e.g., isoflurane)
- Surgical instruments

#### Procedure:

- Pump Preparation:
  - Fill osmotic minipumps with Ang II solution at a concentration calculated to deliver the desired dose (e.g., 1000 ng/kg/min) for the duration of the study (e.g., 28 days).
- Surgical Implantation:



- Anesthetize the mouse.
- Make a small subcutaneous incision on the back of the mouse.
- Create a subcutaneous pocket using blunt dissection.
- Insert the filled osmotic minipump into the pocket.
- Close the incision with wound clips or sutures.
- Blood Pressure Measurement:
  - Measure systolic blood pressure at regular intervals (e.g., weekly) using a noninvasive tailcuff system.[9][10]
- Analysis of Vascular Remodeling (at the end of the study):
  - Euthanize the mouse and perfuse with PBS followed by a fixative (e.g., 4% paraformaldehyde).
  - Harvest the aorta and other relevant vascular beds.
  - Embed the tissues in paraffin and perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess vascular media thickness and fibrosis.

## **Protocol 4: Platelet Aggregation Assay**

This protocol is a general guide for light transmission aggregometry (LTA) using mouse platelets and can be adapted for use with DP1 KO mice.

#### Materials:

- Anticoagulant (e.g., acid-citrate-dextrose)
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Platelet agonists (e.g., ADP, collagen, thrombin)
- Light transmission aggregometer



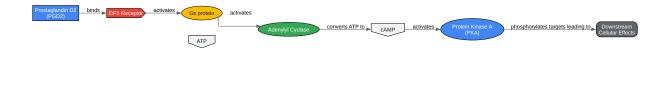
#### Procedure:

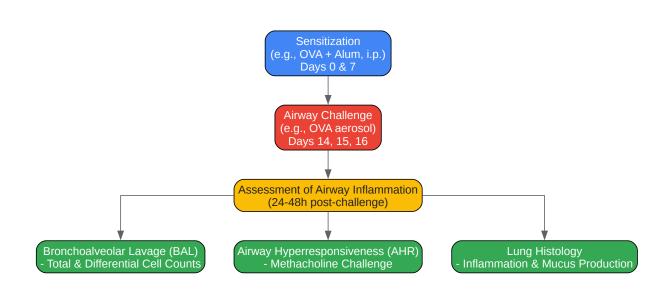
- Blood Collection and PRP Preparation:
  - Collect whole blood from mice via cardiac puncture into a syringe containing an anticoagulant.
  - Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.
  - To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
- Platelet Aggregation Measurement:
  - Adjust the platelet count in the PRP if necessary.
  - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
  - Add a small volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
  - Add a platelet agonist to the PRP and record the change in light transmission over time as the platelets aggregate.
- Data Analysis:
  - Quantify the maximal aggregation percentage for each agonist.
  - Compare the aggregation responses between wild-type and DP1 KO mice.

# Signaling Pathways and Workflows DP1 Receptor Signaling Pathway

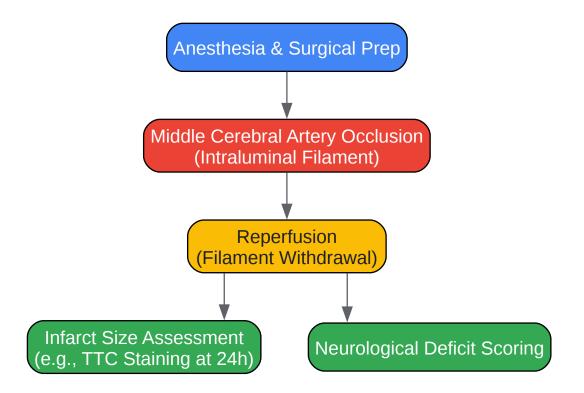
The DP1 receptor is a Gs-coupled receptor. Upon binding of its ligand, PGD2, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects of DP1 activation.











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